molecular formula C12H10Cl2N2OS B1284999 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide CAS No. 832740-33-7

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide

Cat. No. B1284999
CAS RN: 832740-33-7
M. Wt: 301.2 g/mol
InChI Key: KBGKOTUVUZBOFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest due to their potential applications in various fields, including materials science and pharmaceuticals. In the context of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide, similar compounds have been synthesized using different starting materials and methods. For instance, a highly phenylated diamine was synthesized from 4′-nitrodeoxybenzoin and used to prepare aromatic polyamides containing a tetraphenylthiophene unit . Another study reported the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, which was prepared in a facile manner . Additionally, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were synthesized and analyzed for their biological activity, providing insights into the synthesis and potential applications of related thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and biological activities. The studies mentioned provide spectral data confirming the structures of the synthesized compounds. For example, the polyamides synthesized in one study were characterized by their inherent viscosities and solubility in various organic solvents . In another study, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was linked to their confirmed molecular structures through NMR spectral data and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are varied and often require specific conditions to achieve high yields. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved exploring reaction conditions between triazole ester and ethylene diamine to achieve an 88% yield . Similarly, the synthesis of new Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes involved the Gewald reaction and subsequent reactions with substituted aryl aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The polyamides containing a tetraphenylthiophene unit exhibited high glass transition temperatures and thermal stability, with 10% weight loss temperatures observed above 530°C in nitrogen . The antimicrobial activity of the synthesized compounds was also a significant property, with some compounds showing more activity than reference drugs against certain strains of microorganisms . The solubility of these compounds in organic solvents is another important property that was characterized .

properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-5-9(10(11(15)17)12(16)18-5)7-3-2-6(13)4-8(7)14/h2-4H,16H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGKOTUVUZBOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176753
Record name 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide

CAS RN

832740-33-7
Record name 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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